N1-(2-fluorophenyl)indoline-1,2-dicarboxamide
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Overview
Description
N1-(2-fluorophenyl)indoline-1,2-dicarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
N1-(2-fluorophenyl)indoline-1,2-dicarboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and cause changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Preparation Methods
The synthesis of N1-(2-fluorophenyl)indoline-1,2-dicarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoroaniline with indoline-2,3-dione in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
N1-(2-fluorophenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Scientific Research Applications
Comparison with Similar Compounds
N1-(2-fluorophenyl)indoline-1,2-dicarboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-fluoroindole: Another fluorinated indole derivative with distinct chemical properties.
Indole-2-carboxylic acid: A compound with applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
1-N-(2-fluorophenyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-11-6-2-3-7-12(11)19-16(22)20-13-8-4-1-5-10(13)9-14(20)15(18)21/h1-8,14H,9H2,(H2,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHSQXPBCDJPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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